N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyridine ring, which is further substituted with various functional groups, making it a highly versatile molecule.
Preparation Methods
The synthesis of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with hydrazines under acidic or basic conditions.
Fusing the pyrazole with pyridine: This step often involves cyclization reactions where the pyrazole ring is fused with a pyridine ring.
Substitution reactions: Various functional groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced or replaced.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential therapeutic properties.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives such as:
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Hydrazine-coupled pyrazole derivatives
- 3(5)-Substituted pyrazoles
These compounds share similar core structures but differ in their substituents and specific functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C21H21ClN6O |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21ClN6O/c1-5-28-20-18(13(3)25-28)15(21(29)24-19-16(22)11-27(4)26-19)10-17(23-20)14-8-6-12(2)7-9-14/h6-11H,5H2,1-4H3,(H,24,26,29) |
InChI Key |
KEXURRPKBGFSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=NN(C=C4Cl)C |
Origin of Product |
United States |
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